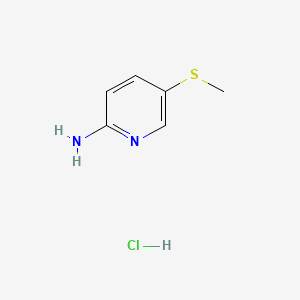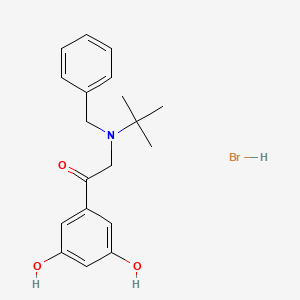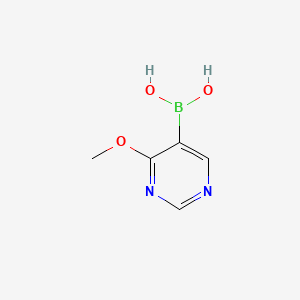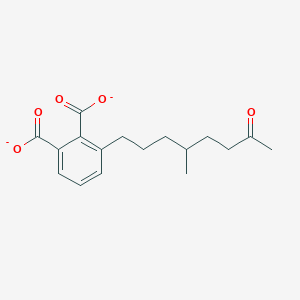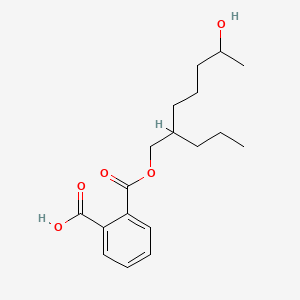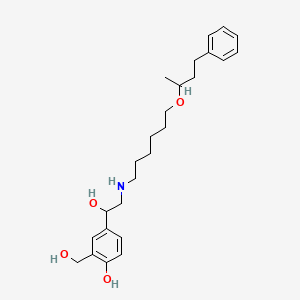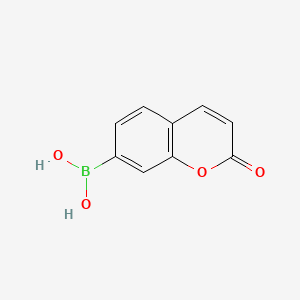
(2-Oxochromen-7-YL)boronic acid
Descripción general
Descripción
“(2-Oxochromen-7-YL)boronic acid”, also known as Coumarin boronic acid (CBA), is a fluorescent probe that can be used to detect peroxynitrite, hypochlorous acid, and hydrogen peroxide . It has the molecular formula C9H7BO4 .
Synthesis Analysis
While specific synthesis methods for “(2-Oxochromen-7-YL)boronic acid” were not found in the search results, boronic acids are generally synthesized through reactions involving phenols and pentafluorophenylboronic acid .Molecular Structure Analysis
The InChI code for “(2-Oxochromen-7-YL)boronic acid” is 1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H . This compound has a molecular weight of 189.96 .Physical And Chemical Properties Analysis
“(2-Oxochromen-7-YL)boronic acid” is a solid at room temperature . The compound should be stored in a freezer .Aplicaciones Científicas De Investigación
“(2-Oxochromen-7-YL)boronic acid”, also known as Coumarin boronic acid (CBA), is a fluorescent probe that can be used to detect peroxynitrite, hypochlorous acid, and hydrogen peroxide . It’s often used in the field of biochemistry and chemical biology for the detection and quantification of reactive oxygen species .
The application of this compound typically involves its addition to a solution containing the target molecules (peroxynitrite, hypochlorous acid, or hydrogen peroxide). The boronic acid moiety of the compound reacts with these species, leading to changes in the fluorescence properties of the coumarin ring . This change can be detected and quantified using fluorescence spectroscopy, providing a measure of the concentration of the target species in the solution .
- Application Summary : CBA is used in the synthesis of boronic acid-containing hydrogels . These hydrogels are considered intelligent materials due to their unique properties .
- Methods of Application : The boronic acid functionality of CBA is introduced into the hydrogel during its synthesis . This gives the hydrogel interesting properties such as glucose-sensitivity, reversibility, and self-healing .
- Results or Outcomes : These boronic acid-containing hydrogels have found important applications in many areas, especially in biomedical areas . They are used in the design of various glucose sensors and self-regulated insulin delivery devices .
- Application Summary : CBA is used as a building block in the synthesis of various organic compounds .
- Methods of Application : The boronic acid moiety of CBA can participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds . This makes it a valuable tool in the synthesis of complex organic molecules .
- Results or Outcomes : The use of CBA in chemical synthesis has enabled the creation of a wide range of organic compounds, some of which have important applications in areas such as pharmaceuticals and materials science .
Safety And Hazards
Direcciones Futuras
Boronic acids, including “(2-Oxochromen-7-YL)boronic acid”, have potential for numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their interactions with diols and strong Lewis bases make them useful in sensing applications, and their biocompatibility allows for exploration of novel chemistries .
Propiedades
IUPAC Name |
(2-oxochromen-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVCJQIBNTECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=O)O2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxochromen-7-YL)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



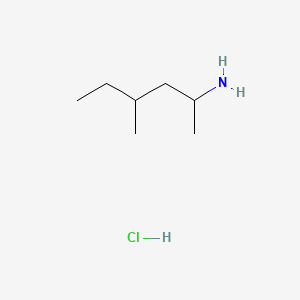
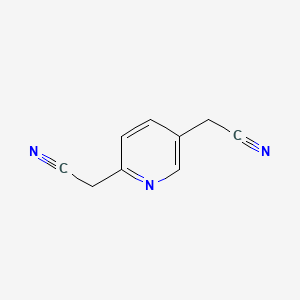
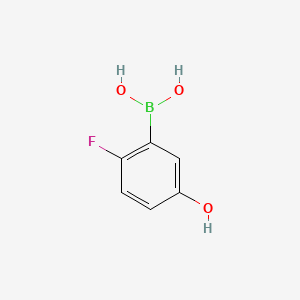
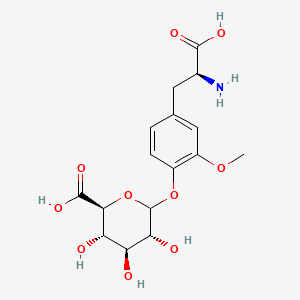
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
